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Compound of Interest

2-(Methylamino)pyridine-3-
Compound Name:
carboxylic acid

Cat. No. B1587148

Foreword: A Comprehensive Approach to Molecular
Characterization

In the landscape of pharmaceutical research and development, the unambiguous
characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory
compliance. This document provides a detailed guide to the analytical techniques essential for
the comprehensive characterization of 2-(methylamino)nicotinic acid. As a derivative of nicotinic
acid (Vitamin B3), this compound holds potential as a key intermediate or active
pharmaceutical ingredient (API). Its structural nuances—a secondary amine and a carboxylic
acid on a pyridine ring—necessitate a multi-faceted analytical approach to confirm its identity,
purity, and stability.

This guide is designed for researchers, analytical scientists, and drug development
professionals. It moves beyond mere procedural lists to explain the rationale behind the
selection of specific techniques and experimental parameters. The protocols provided herein
are designed to be robust and self-validating, ensuring the generation of reliable and
reproducible data.
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Molecular Structure and Physicochemical
Properties

A thorough understanding of the physicochemical properties of 2-(methylamino)nicotinic acid is
fundamental to the development of appropriate analytical methods.

e Chemical Structure:

i qUr.C:o

¢ Physicochemical Data Summary:

Property Value Source

Molecular Formula C7HsN20:2 ChemBridge Corporation[1]
Molecular Weight 152.15 g/mol ChemBridge Corporation[1]
CAS Number 32399-13-6 ChemBridge Corporation[1]
LogP 1.95 ChemBridge Corporation[1]
Form Solid ChemBridge Corporation[1]
Purity (Typical) >95% ChemBridge Corporation[1]

Spectroscopic Characterization

Spectroscopic techniques provide fingerprint-level information about the molecular structure
and electronic properties of 2-(methylamino)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an
organic molecule in solution. Both *H and 3C NMR are essential for confirming the connectivity
of atoms in 2-(methylamino)nicotinic acid.
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Expertise & Experience: The expected chemical shifts and coupling constants can be predicted
by drawing analogies with nicotinic acid and considering the electronic effects of the
methylamino substituent.[2][3][4] The electron-donating methylamino group at the 2-position
will likely shield the protons on the pyridine ring relative to nicotinic acid itself, causing upfield
shifts.

Expected *H NMR Spectral Features:

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically & 7.0-9.0 ppm),
exhibiting characteristic coupling patterns (doublets, doublet of doublets).

o Methyl Protons: A singlet or doublet (if coupled to the N-H proton) in the aliphatic region
(typically & 2.5-3.5 ppm).

o Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on
solvent and concentration.

o Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (& > 10 ppm), and
may not be observed depending on the solvent used (e.g., D20 would result in its
exchange).

Expected 3C NMR Spectral Features:

Six distinct signals for the seven carbon atoms (some may overlap).

Carboxylic Carbonyl: A signal in the downfield region (6 ~165-175 ppm).

Pyridine Ring Carbons: Signals in the aromatic region (& ~120-160 ppm).

Methyl Carbon: A signal in the upfield, aliphatic region (& ~25-35 ppm).
Protocol 1: NMR Analysis of 2-(methylamino)nicotinic acid
e Sample Preparation:

o Accurately weigh 5-10 mg of the sample.
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o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-des, CDClIs, or D20).
DMSO-ds is often a good choice as it can dissolve both the amine and carboxylic acid
functionalities and allows for the observation of N-H and O-H protons.

e Instrument Setup:

o Use a 400 MHz or higher field NMR spectrometer.

o Tune and shim the instrument to ensure optimal resolution.
o Data Acquisition:

o Acquire a *H NMR spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio (typically 8-16 scans).

o Acquire a 3C NMR spectrum. A larger number of scans will be required (e.g., 1024 or
more).

o (Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish
H-H correlations) and HSQC (to establish direct C-H correlations) to aid in definitive signal
assignment.

» Data Processing:

o

Apply Fourier transformation to the acquired FIDs.

[¢]

Phase the spectra and perform baseline correction.

[¢]

Integrate the signals in the *H NMR spectrum.

[e]

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule based on their characteristic vibrational frequencies.
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Expertise & Experience: The FTIR spectrum of 2-(methylamino)nicotinic acid will be a
composite of the vibrations from the carboxylic acid, the secondary amine, and the substituted
pyridine ring. The interpretation relies on comparing the observed absorption bands with known
frequencies for these functional groups.[5][6][7]

Expected Characteristic FTIR Absorption Bands:

Expected Wavenumber

Functional Group Vibration Mode
(cm™)
O-H (Carboxylic Acid) Stretching, H-bonded 2500-3300 (broad)
N-H (Secondary Amine) Stretching 3300-3500 (moderate)
C-H (Aromatic) Stretching 3000-3100 (sharp)
C-H (Aliphatic, Methyl) Stretching 2850-2960 (sharp)
C=0 (Carboxylic Acid) Stretching 1680-1720 (strong, sharp)
C=C, C=N (Aromatic Ring) Stretching 1450-1620 (multiple bands)
C-N Stretching 1250-1350
C-O Stretching 1210-1320

Protocol 2: FTIR Analysis using KBr Pellet Method

e Sample Preparation:

o Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade
Potassium Bromide (KBr) using an agate mortar and pestle.

o The mixture should be a fine, homogeneous powder.
e Pellet Formation:
o Transfer the powder to a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or
translucent pellet.
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o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Data Analysis:

o Identify the major absorption bands and assign them to the corresponding functional
groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is useful for quantitative analysis and for confirming the presence of chromophores.

Expertise & Experience: The pyridine ring in 2-(methylamino)nicotinic acid is the primary
chromophore. The absorption maxima (Amax) will be influenced by the substituents and the
solvent pH. The n-1t* and 1t - 1t* transitions of the pyridine moiety are expected.[8][9] The UV
spectrum of nicotinic acid typically shows a maximum around 262 nm.[10] The presence of the
methylamino group may cause a slight bathochromic (red) shift.

Protocol 3: Determination of UV-Vis Absorption Maxima (Amax)
e Sample Preparation:

o Prepare a stock solution of 2-(methylamino)nicotinic acid (e.g., 100 pg/mL) in a suitable
UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

o From the stock solution, prepare a dilute solution (e.g., 5-10 pg/mL) to ensure the
absorbance is within the linear range of the instrument (typically 0.2-0.8 AU).

e Instrument Setup:

o Use a dual-beam UV-Vis spectrophotometer.
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o Use matched quartz cuvettes.

o Data Acquisition:

Fill one cuvette with the solvent to be used as the blank.

[e]

o

Fill the second cuvette with the sample solution.

[¢]

Perform a baseline correction with the blank cuvette.

[¢]

Scan the sample from approximately 400 nm down to 200 nm.
o Data Analysis:
o ldentify the wavelength(s) of maximum absorbance (Amax).
o The determined Amax can be used for quantitative analysis using the Beer-Lambert law.

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of 2-(methylamino)nicotinic
acid and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of small polar
molecules like nicotinic acid and its derivatives.[11][12]

Expertise & Experience: The zwitterionic nature of 2-(methylamino)nicotinic acid (possessing
both a basic amine and an acidic carboxyl group) makes pH a critical parameter in method
development. An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen and
the methylamino group, leading to good retention on a C18 column. lon-pair chromatography
could also be employed to improve peak shape and retention.[13]

Protocol 4: Purity Determination by RP-HPLC

o Chromatographic Conditions:
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Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 um
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile

Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min

Injection Volume 10 pL

Column Temperature 30°C

UV at Amax (e.g., 262 nm) or Diode Array
Detector (DAD)

Detection

e Sample Preparation:

o Prepare a sample solution of ~1 mg/mL in the mobile phase (initial conditions) or a
suitable solvent like a water/acetonitrile mixture.

o Filter the sample through a 0.45 um syringe filter before injection.
e Analysis:
o Equilibrate the HPLC system until a stable baseline is achieved.
o Inject the sample and acquire the chromatogram.
» Data Processing:
o Integrate all peaks in the chromatogram.

o Calculate the purity of the main peak as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for the identification and quantification of volatile and thermally
stable compounds.

Expertise & Experience: Due to its low volatility and the presence of polar functional groups
(carboxylic acid and amine), 2-(methylamino)nicotinic acid is not directly amenable to GC
analysis. Derivatization is required to convert it into a more volatile and thermally stable
compound. Silylation (e.g., with N-Methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) is a
common approach for compounds with active hydrogens.[14]

Protocol 5: GC-MS Analysis via Silylation
e Derivatization:

o Place a small, accurately weighed amount of the dried sample (e.g., 1 mg) into a reaction
vial.

o Add 100 puL of a silylating agent (e.g., MSTFA) and 100 uL of a suitable solvent (e.qg.,
pyridine or acetonitrile).

o Cap the vial tightly and heat at 60-70 °C for 30 minutes.

e GC-MS Conditions:
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Parameter Recommended Setting

DB-5ms, 30 m x 0.25 mm, 0.25 pm film
GC Column _

thickness
Carrier Gas Helium, constant flow of 1.0 mL/min

Inlet Temperature

250 °C

Oven Program

Start at 100 °C, hold for 2 min, ramp to 280 °C
at 15 °C/min, hold for 5 min

MS lon Source Temp.

230 °C

MS Quadrupole Temp.

150 °C

lonization Mode

Electron lonization (El) at 70 eV

Scan Range

m/z 50-500

e Analysis:

o Inject 1 pL of the derivatized sample into the GC-MS system.

o Data Analysis:

o Analyze the resulting mass spectrum of the derivatized compound. The molecular ion and

characteristic fragmentation patterns will confirm the identity.

Mass Spectrometry for High-Sensitivity

Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for

guantifying low levels of compounds in complex biological matrices due to its exceptional

sensitivity and selectivity.

Expertise & Experience: An LC-MS/MS method for 2-(methylamino)nicotinic acid would likely

be developed in positive electrospray ionization (ESI+) mode, monitoring the transition of the

protonated molecular ion [M+H]* to a characteristic product ion.[15][16] The expected
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protonated molecular ion would be at m/z 153.1. Fragmentation would likely involve the loss of
water (H20) or carbon monoxide (CO) from the carboxylic acid group.

Protocol 6: LC-MS/MS Quantification

» LC Conditions:
o Use an LC method similar to Protocol 4, but with a faster gradient to reduce run time.
o Mobile phases should be prepared with high-purity, MS-grade solvents and additives.

e MS/MS Parameters (Example):

Parameter Recommended Setting
lonization Mode ESI Positive
Precursor lon (Q1) m/z 153.1

To be determined by infusion and fragmentation
Product lon (Q3) experiments (e.g., m/z 135.1 for loss of H20 or
m/z 125.1 for loss of CO)

Collision Energy To be optimized

Dwell Time 100 ms

e Sample Preparation (e.g., from plasma):

[¢]

To 100 pL of plasma, add an internal standard.

o

Perform protein precipitation by adding 300 uL of cold acetonitrile.

o

Vortex and centrifuge.

o

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
e Analysis:

o Inject the prepared sample into the LC-MS/MS system.
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o Quantify using a calibration curve prepared in the same matrix.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a
material, such as its melting point, thermal stability, and decomposition profile.

Expertise & Experience: For nicotinic acid, a solid-solid phase transition, melting, and
subsequent decomposition have been reported.[17][18] A similar behavior might be expected
for 2-(methylamino)nicotinic acid. DSC will reveal the melting point as a sharp endotherm, while
TGA will show the mass loss as a function of temperature, indicating the onset of thermal
decomposition.

Protocol 7: Thermal Analysis by DSC and TGA
e Sample Preparation:
o Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

¢ Instrument Conditions:

Parameter Recommended Setting
Temperature Range 25 °C to 400 °C (or higher if needed)
Heating Rate 10 °C/min
Purge Gas Nitrogen at 50 mL/min

e Analysis:

o Place the sample pan in the instrument and start the temperature program.
o Data Analysis:

o From the DSC curve, determine the onset and peak temperature of the melting
endotherm.
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o From the TGA curve, determine the onset temperature of decomposition (where significant
mass loss begins).

Visualized Analytical Workflows

Diagrams help to clarify the sequence of operations in analytical protocols.

Sample Preparation HPLC Analysis Data Processing
G\/e\gh Sample (~1 ng—bG\ssu\ve in Mobile Phase)—b(ﬁl(er (0.45 um) | —Filere ed Sample g |nject into HPLC sysxem)—»Gepavaze oncC18 Co\umHDelecl with UV/DAD

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

LC-MS/MS Analysis

‘ Plasma Sample Preparation

Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification in plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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